3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole
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Overview
Description
3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares the furan ring structure but lacks the triazole and fluorophenyl groups.
4-Iodobenzoic acid: This compound contains a benzene ring with an iodine substituent, differing significantly in structure from the triazole compound.
Uniqueness
3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is unique due to its combination of a triazole ring, a furan ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C16H14FN3OS |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C16H14FN3OS/c1-2-8-20-15(14-7-4-9-21-14)18-19-16(20)22-11-12-5-3-6-13(17)10-12/h2-7,9-10H,1,8,11H2 |
InChI Key |
LNLQLACYYLLQPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CO3 |
Origin of Product |
United States |
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